4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZAMIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,5-dichlorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-9-3-6-11(15)12(7-9)21(19,20)17-10-4-1-8(2-5-10)13(16)18/h1-7,17H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNZGGBCQROPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2,5 Dichlorobenzenesulfonamido Benzamide and Analogues
General Synthetic Routes to Sulfonamide-Benzamide Conjugates
The synthesis of molecules containing both sulfonamide and benzamide (B126) functionalities generally involves the strategic formation of these two groups. The order of bond formation can vary, but a common and efficient approach is to prepare an amino-benzamide core and a sulfonyl chloride, followed by their condensation.
The formation of an amide bond is one of the most fundamental transformations in organic chemistry. researchgate.netucl.ac.uk The primary method involves the reaction of a carboxylic acid with an amine. ucl.ac.uk However, since this direct condensation requires high temperatures, various activation strategies are employed to facilitate the reaction under milder conditions. researchgate.net
Common methods include:
Activation of Carboxylic Acids : Carboxylic acids are often converted into more reactive derivatives to facilitate nucleophilic attack by an amine.
Acyl Halides : The reaction of an acid halide, typically an acyl chloride, with an amine is a simple and effective method for forming amides. The reaction is often rapid and exothermic.
Acid Anhydrides : Anhydrides are also effective acylating agents for amines, though generally less reactive than acyl halides.
Coupling Reagents : A vast array of coupling reagents are used, especially in medicinal chemistry, to promote amide bond formation directly from carboxylic acids and amines. These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salts such as HATU and HBTU. ucl.ac.uk
Alternative strategies, such as the Ritter reaction (reaction of a nitrile with an alcohol or alkene in strong acid) or the Schmidt rearrangement, represent non-classical routes to amides.
The sulfonamide functional group is a cornerstone in medicinal chemistry and is most commonly synthesized by the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govresearchgate.net This reaction is a robust and widely used method for creating the S-N bond. researchgate.net
The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. An equivalent of a base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net Common bases include tertiary amines like triethylamine, diisopropylethylamine (DIPEA), or pyridine (B92270). researchgate.net The reaction is versatile and can be performed with a wide range of aliphatic and aromatic amines. nih.gov
While the sulfonyl chloride route is dominant, other methods for sulfonamide synthesis have been developed. These include oxidative couplings of thiols and amines, reactions starting from sulfonic acids, and various metal-catalyzed processes. researchgate.netrsc.orgorganic-chemistry.org A recently developed strategy allows for the synthesis of sulfonamides from carboxylic acids and amines via a decarboxylative chlorosulfonylation, merging the traditional partners of amide coupling to form an important amide bioisostere. acs.orgprinceton.edunih.gov
Precursor Synthesis and Functionalization
The synthesis of 4-(2,5-dichlorobenzenesulfonamido)benzamide hinges on the efficient preparation of its two constituent precursors.
2,5-Dichlorobenzenesulfonyl chloride is a key intermediate used in the synthesis of various sulfonamide derivatives. chemicalbook.comusbio.net The most direct and common industrial method for its preparation is the chlorosulfonation of 1,4-dichlorobenzene. chemicalbook.com
Reaction Scheme for 2,5-Dichlorobenzenesulfonyl Chloride Synthesis

Caption: Synthesis of 2,5-dichlorobenzenesulfonyl chloride via chlorosulfonation of 1,4-dichlorobenzene.
4-Aminobenzamide (B1265587) is an important intermediate for pigments and pharmaceuticals. google.com Its synthesis typically starts from the readily available 4-nitrobenzoic acid and proceeds through a three-step sequence:
Acyl Chloride Formation : 4-Nitrobenzoic acid is converted to 4-nitrobenzoyl chloride. This is commonly achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com
Ammonolysis : The resulting 4-nitrobenzoyl chloride is then reacted with ammonia (B1221849) (usually as aqueous ammonia or "ammoniacal liquor") to form 4-nitrobenzamide (B147303). google.compatsnap.com This is a nucleophilic acyl substitution where ammonia displaces the chloride.
Nitro Group Reduction : The final step is the reduction of the nitro group of 4-nitrobenzamide to an amino group, yielding 4-aminobenzamide. Several reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron powder in an acidic medium. google.comresearchgate.netgoogle.com
Reaction Scheme for 4-Aminobenzamide Synthesis

Caption: A common multi-step synthesis of 4-aminobenzamide starting from 4-nitrobenzoic acid.
Reaction Conditions and Optimization
The final step in the synthesis of this compound is the coupling of the two precursors, 2,5-dichlorobenzenesulfonyl chloride and 4-aminobenzamide. This is a classic sulfonamide formation reaction. The optimization of this reaction is crucial for achieving high yield and purity.
Key parameters for optimization include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.
Solvent : The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common choices include aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).
Base : A non-nucleophilic organic base is typically used to scavenge the HCl produced. Triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine are common choices. The choice of base can influence reaction rates and side-product formation.
Temperature : These reactions are often run at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive amines. Conversely, cooling may be necessary during the initial addition if the reaction is highly exothermic.
Stoichiometry : Using a slight excess of one reagent (often the more accessible or easily removed one) can help ensure complete consumption of the limiting reagent.
The table below summarizes typical parameters that would be investigated during the optimization of the final coupling step.
| Parameter | Variables Investigated | Rationale |
|---|---|---|
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | To ensure solubility of reactants and intermediates; can affect reaction rate and work-up procedure. |
| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | To neutralize the HCl byproduct. The base's strength and steric hindrance can impact yield and prevent side reactions. |
| Temperature | 0 °C, Room Temperature (20-25 °C), 50 °C | To balance reaction rate with the potential for side-product formation. Lower temperatures can improve selectivity. |
| Reactant Ratio (Amine:Sulfonyl Chloride) | 1:1, 1.1:1, 1:1.1 | To drive the reaction to completion by ensuring the full consumption of the limiting reagent. |
Catalytic Systems and Solvents in Sulfonamide-Benzamide Synthesis
The synthesis of sulfonamide-benzamide scaffolds can be influenced by the choice of catalytic systems and solvents. While the direct reaction between a sulfonyl chloride and an amine is often facile and may not require a catalyst, certain coupling reactions benefit from their presence to improve yields and reaction rates.
In the context of forming the amide bond in analogous structures, peptide coupling reagents like EDCI are frequently used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of solvent is also critical. Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed as they can dissolve the reactants and facilitate the reaction without participating in it. For instance, in the synthesis of certain sulfonamide derivatives, DMF has been used as a solvent for refluxing the reactants. nih.gov
The table below summarizes various catalytic systems and solvents used in the synthesis of related sulfonamide and benzamide derivatives.
| Catalyst/Reagent | Solvent(s) | Reactants | Product Type | Reference |
| Pyridine | Dichloromethane (DCM) | Amine, Sulfonyl Chloride | Sulfonamide | General Method |
| EDCI/HOBt | Dimethylformamide (DMF) | Carboxylic Acid, Amine | Amide | researchgate.net |
| Thionyl Chloride | Dimethylformamide (DMF) | Carboxylic Acid | Acyl Chloride | nih.gov |
| Sodium Hydroxide | Dichloromethane/Water | Amine, Acyl Chloride | Amide | mdpi.com |
This table presents examples of catalytic systems and solvents used in the synthesis of compounds with similar functional groups to this compound.
Purification and Characterization Techniques for Novel Derivatives
Following the synthesis of this compound and its analogues, purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include recrystallization and column chromatography.
Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is soluble at high temperatures but insoluble at low temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For sulfonamide-benzamide derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, is used as the mobile phase. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Once purified, the structural confirmation of the synthesized compounds is carried out using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the sulfonamide and amide groups, the C=O stretching of the amide, and the S=O stretching of the sulfonamide. For example, in similar structures, N-H stretching vibrations are observed in the range of 3392 cm⁻¹, C=O stretching around 1614 cm⁻¹, and asymmetric and symmetric SO₂ stretching at approximately 1308 cm⁻¹ and 1145 cm⁻¹, respectively. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the molecule.
¹H NMR spectroscopy gives information about the number of different types of protons and their chemical environment. Aromatic protons would appear in the downfield region, while the N-H protons of the amide and sulfonamide groups would likely appear as broad singlets.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
The table below outlines the key characterization data expected for this compound, based on data from analogous compounds.
| Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |
| Amide N-H | δ 8.0 - 10.0 ppm (broad singlet) | |
| Sulfonamide N-H | δ 9.0 - 11.0 ppm (broad singlet) | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |
| Amide Carbonyl Carbon | δ 160 - 170 ppm | |
| FTIR | N-H Stretch (Amide & Sulfonamide) | 3200 - 3400 cm⁻¹ |
| C=O Stretch (Amide) | 1630 - 1680 cm⁻¹ | |
| S=O Stretch (Sulfonamide) | 1310-1350 cm⁻¹ (asymmetric) & 1140-1180 cm⁻¹ (symmetric) |
This table provides expected characterization data for this compound based on typical values for similar molecular structures.
Preclinical Pharmacological Investigations of 4 2,5 Dichlorobenzenesulfonamido Benzamide Analogs
Enzyme Inhibition Studies
The therapeutic potential of chemical compounds is often rooted in their ability to selectively modulate the activity of specific enzymes. Analogs of 4-(2,5-dichlorobenzenesulfonamido)benzamide, belonging to the sulfonamide class, have been the subject of various preclinical investigations to determine their inhibitory effects across a range of important enzyme families. These studies are crucial in elucidating the mechanisms of action and identifying potential applications for these compounds in treating various diseases. The following sections detail the research findings concerning the inhibition of key enzymes by analogs of this core structure.
Benzenesulfonamide (B165840) derivatives are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. uni-halle.de Therapeutic interest has increasingly focused on the selective inhibition of tumor-associated isoforms CA IX and CA XII, which are overexpressed in many hypoxic cancers and play a critical role in tumor pH regulation and survival. nih.govscispace.com
Analogs featuring a ureido-substituted benzenesulfonamide structure have demonstrated potent and selective inhibition of these cancer-related isoforms over the ubiquitous cytosolic isoforms CA I and CA II. nih.govnih.gov This selectivity is crucial for minimizing off-target effects. nih.gov For instance, a series of ureido-substituted benzenesulfonamides showed low nanomolar inhibition of CA IX and CA XII, with significant selectivity against CA I and II. nih.gov One such compound, 4-{[(3-nitrophenyl)carbamoyl]amino}benzenesulfonamide, not only showed potent inhibition but also demonstrated the ability to reduce the formation of metastases in a breast cancer model. nih.gov
Further studies have refined the structure-activity relationship. Biphenyl- and benzylphenyl-substituted ureidobenzenesulfonamides exhibit high selectivity for CA IX and CA XII. uni-halle.de Specifically, 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide was identified as an exceptionally potent inhibitor of hCA XII with a Ki value of 1.0 nM. uni-halle.de The inhibitory potency and isoform selectivity of several representative ureido-substituted benzenesulfonamide analogs are detailed below.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Ureido-Substituted Benzenesulfonamide Analogs Ki (nM)
| Compound | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Selectivity (IX vs II) | Selectivity (XII vs II) | Reference |
|---|---|---|---|---|---|---|---|
| U-NO₂ (4-{[3-nitrophenyl)carbamoyl]amino}benzenesulfonamide) | 18 | 15 | 1 | 6 | 15 | 2.5 | nih.gov |
| U-CH₃ (4-{[3,5-dimethylphenyl)carbamoyl]amino}benzenesulfonamide) | >10000 | 1765 | 7 | 6 | 252 | 294 | nih.gov |
| 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide | 10.9 | 280.4 | 8.2 | 1.0 | 34.2 | 280.4 | uni-halle.de |
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. Inhibition of HDACs, particularly the class I isoforms (HDAC1, 2, and 3), has emerged as a significant strategy in cancer therapy. nih.gov The N-(2-aminophenyl)benzamide scaffold serves as a key zinc-binding group in a major class of HDAC inhibitors. acs.orgacs.org
Derivatives incorporating this structural motif have been shown to be potent, class I-selective HDAC inhibitors. nih.govacs.org For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide demonstrated a class I selective inhibitory profile, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov This compound showed significantly reduced activity against the class I isoform HDAC8 (IC50 > 5,000 nM) and other HDAC classes. nih.gov
Another study on N-(2-aminophenyl)benzamide analogs containing chiral heterocyclic capping groups also reported class I selectivity, with a particular potency towards the HDAC3-NCoR1 complex. nih.gov One compound from this series, 24a, yielded IC50 values of 930 nM, 85 nM, and 12 nM for HDAC1, HDAC2, and HDAC3-NCoR1, respectively, while showing weak inhibition of HDAC8 (4100 nM). nih.gov These findings highlight the tunability of the benzamide (B126) scaffold to achieve both potency and isoform selectivity.
Table 2: Inhibition of Class I Histone Deacetylase (HDAC) Isoforms by N-(2-Aminophenyl)benzamide Analogs IC₅₀ (nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Reference |
|---|---|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 | 260.7 | 255.7 | >5000 | nih.gov |
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive therapeutic target for type 2 diabetes and obesity. jst.go.jpnih.gov While the sulfonamide functional group is present in many PTP1B inhibitors, specific investigations into analogs of 4-(benzenesulfonamido)benzamide for this target are not extensively reported in the available literature. However, research on structurally related scaffolds demonstrates the utility of the sulfonamide group in PTP1B inhibition.
For instance, potent, nonpeptidic inhibitors of PTP1B have been developed based on a benzimidazole (B57391) sulfonamide scaffold. nih.govresearchgate.net These compounds were designed to mimic the phosphotyrosine substrate and achieved low nanomolar inhibitory activity. nih.gov Another distinct class, benzoylsulfonamide derivatives, has also been explored, leading to the identification of non-competitive, allosteric inhibitors of PTP1B with potent activity (IC50 = 0.25 µM for one analog). jst.go.jp These examples suggest that while direct evidence is limited for the specific 4-(benzenesulfonamido)benzamide core, the broader benzenesulfonamide class is a viable starting point for the design of PTP1B inhibitors.
Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acid precursors and is a well-established target for antimicrobial and anticancer therapies. A review of the scientific literature did not yield studies specifically investigating the DHFR inhibitory activity of this compound or its close structural analogs. Research in the field of DHFR inhibitors has primarily focused on other classes of compounds, such as methotrexate (B535133) analogs and trimethoprim (B1683648) derivatives.
Acetyl-CoA carboxylase (ACCase) is a rate-limiting enzyme in the biosynthesis of fatty acids, and its inhibition is a therapeutic strategy for metabolic diseases and a mechanism of action for some herbicides. nih.gov There is a lack of available scientific literature detailing the investigation of this compound analogs as inhibitors of ACCase. The development of ACCase inhibitors has centered on different chemical scaffolds. nih.govbellbrooklabs.com
Inhibition of intestinal α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov Research into benzenesulfonyl derivatives has revealed their potential as inhibitors of these enzymes.
One study investigated a series of cyclic sulfonamides (1,2-benzothiazine derivatives) bearing an N-arylacetamide group. Several of these compounds demonstrated potent inhibition of both α-glucosidase and α-amylase, with IC50 values superior to the standard drug, acarbose. nih.gov For example, compound 12i from this series was a highly effective α-glucosidase inhibitor (IC50 = 25.88 µM) and α-amylase inhibitor (IC50 = 7.52 µM). nih.gov Another study on fluorinated benzenesulfonic ester derivatives of hydroxy-nitroacetophenones also identified potent α-glucosidase inhibitors, with the most active compounds having IC50 values as low as 3.0 µM. nih.gov These findings suggest that the benzenesulfonyl moiety is a promising feature for the design of glycosidase inhibitors.
Table 3: Inhibition of α-Glucosidase and α-Amylase by Benzenesulfonyl Analogs IC₅₀ (µM)
| Compound Class | Representative Analog | α-Glucosidase | α-Amylase | Reference |
|---|---|---|---|---|
| 1,2-Benzothiazine-N-arylacetamide | Compound 12i (N-(4-bromophenyl)-...) | 25.88 | 7.52 | nih.gov |
| 1,2-Benzothiazine-N-arylacetamide | Compound 12g (N-(4-methylphenyl)-...) | 35.10 | 11.71 | nih.gov |
| Fluorinated Benzenesulfonic Ester | Compound 2v | 3.0 | - | nih.gov |
| Fluorinated Benzenesulfonic Ester | Compound 2e | 3.1 | 15.2 | nih.gov |
Urease Enzyme Inhibition
Analogs of this compound belong to the broader class of sulfonamide derivatives, which have been extensively investigated for their potential as urease inhibitors. nih.govfrontiersin.org The structural similarity between sulfonamides and urea, the natural substrate of urease, allows these compounds to compete for binding at the enzyme's active site. acs.org This competitive inhibition can disrupt the catalytic activity of the urease enzyme. frontiersin.orgacs.org
Research has demonstrated that various sulfonamide derivatives exhibit significant urease inhibitory activity. For instance, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were synthesized and showed potent inhibition against Jack bean urease, with all tested compounds having IC₅₀ values below 4.53 µM, making them significantly more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ value of 23.76 µM). nih.gov In another study, benzophenone (B1666685) sulfonamide hybrids were screened, and several compounds displayed potent activity with IC₅₀ values ranging from 3.90 to 17.99 µM, which was superior to the standard acetohydroxamic acid (IC₅₀ = 29.20 µM). nih.gov
Furthermore, conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and diclofenac (B195802) with various sulfa drugs have been developed. frontiersin.orgacs.org Naproxen conjugated with sulfanilamide (B372717), sulfathiazole, and sulfaguanidine (B1682504) showed a competitive mode of urease inhibition with IC₅₀ values of 6.69 ± 0.11 µM, 5.82 ± 0.28 µM, and 5.06 ± 0.29 µM, respectively. frontiersin.org Similarly, diclofenac conjugated with sulfanilamide was found to be a potent competitive inhibitor with an IC₅₀ value of 3.59 ± 0.07 µM. acs.org These findings highlight the potential of the sulfonamide scaffold, central to this compound, as a key pharmacophore for designing effective urease inhibitors. nih.gov
| Compound/Analog Class | Inhibitory Concentration (IC₅₀) in µM | Standard Inhibitor (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Sulfonamide-1,2,3-triazole-acetamide derivatives | 0.12 - 4.53 | Thiourea (23.76) | nih.gov |
| Benzophenone sulfonamide hybrids | 3.90 - 17.99 | Acetohydroxamic acid (29.20) | nih.gov |
| Naproxen-sulfaguanidine conjugate | 5.06 ± 0.29 | Not specified | frontiersin.org |
| Naproxen-sulfathiazole conjugate | 5.82 ± 0.28 | Not specified | frontiersin.org |
| Naproxen-sulfanilamide conjugate | 6.69 ± 0.11 | Not specified | frontiersin.org |
| Diclofenac-sulfanilamide conjugate | 3.59 ± 0.07 | Not specified | acs.org |
Anticancer Potential in In Vitro Models
Antiproliferative Activity in Various Cancer Cell Lines
A significant body of research has established that structurally novel benzenesulfonamide derivatives demonstrate substantial antitumor activity in vitro. nih.govrug.nl These compounds have been evaluated against a wide array of human cancer cell lines, often showing potent antiproliferative effects.
For example, a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were tested against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. nih.gov Certain analogs in this series exhibited greater antiproliferative activity than the standard anticancer drug etoposide. nih.gov In another study, novel 4-thiazolone-based benzenesulfonamides showed significant growth inhibition against breast cancer cell lines MDA-MB-231 and MCF-7, with IC₅₀ values in the range of 1.52–6.31 μM. rsc.org Benzenesulfonamide-bearing imidazole (B134444) derivatives have also been identified as active agents, particularly against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. mdpi.com The most cytotoxic of these imidazole derivatives recorded an EC₅₀ of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. mdpi.com
The antiproliferative effects are not limited to breast cancer. Studies on human lung cancer cells (A549) revealed that specific benzenesulfonamide derivatives could significantly inhibit cell proliferation. immunopathol.com Additionally, a different series of 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives were evaluated against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cells, with some compounds showing potent activity with IC₅₀ values as low as 1.99 µM. researchgate.net This broad-spectrum activity underscores the potential of the benzenesulfonamide scaffold as a basis for the development of new anticancer agents. researchgate.netnih.gov
| Analog Class/Compound | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/EC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 4-Thiazolone-benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | MDA-MB-231, MCF-7 | Breast | 1.52 - 6.31 | rsc.org |
| Benzenesulfonamide-imidazole derivative | MDA-MB-231 | Breast (Triple-Negative) | 20.5 ± 3.6 | mdpi.com |
| Benzenesulfonamide-imidazole derivative | IGR39 | Melanoma | 27.8 ± 2.8 | mdpi.com |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC | Neuroblastoma | 24.9 | nih.gov |
| 3-(indoline-1-carbonyl)benzenesulfonamide (4d) | HeLa | Cervical | 1.99 ± 0.22 | researchgate.net |
| 3-(indoline-1-carbonyl)benzenesulfonamide (5g) | Multiple | Breast, Cervical, Prostate | 2.12 | researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cells
The anticancer effects of benzenesulfonamide analogs are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. nih.govrug.nl Research has shown that these compounds can trigger apoptosis through various cellular pathways. For example, certain active thiazolone-based benzenesulfonamides were found to induce apoptosis in MDA-MB-231 breast cancer cells, with one derivative causing a 22-fold increase in the percentage of apoptotic cells compared to the control. rsc.org
In addition to apoptosis, cell cycle arrest is a key mechanism of action. rug.nl Flow cytometric analysis of 2-thiouracil-5-sulfonamide derivatives demonstrated their ability to induce cell growth arrest at different phases of the cell cycle depending on the cancer cell type. nih.govresearchgate.net For instance, the most active compound caused cell cycle arrest at the G1/S phase in ovarian cancer cells (A-2780), the S phase in colon (HT-29) and breast (MCF-7) cancer cells, and the G2/M phase in liver cancer cells (HepG2). nih.govresearchgate.net Another related N-substituted benzamide, declopramide, was shown to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.gov This cell cycle arrest was accompanied by the release of cytochrome c into the cytosol and the activation of caspase-9, key events in the intrinsic apoptotic pathway. nih.gov The induction of apoptosis by these compounds was further confirmed by the observation that caspase inhibitors could block cell death. nih.gov
Inhibition of Specific Cancer-Related Molecular Targets (e.g., 17β-HSD1)
The anticancer activity of sulfonamide derivatives can be attributed to their interaction with specific molecular targets that are crucial for cancer cell growth and survival. One such target is the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.gov This enzyme is involved in the synthesis of estradiol, a potent estrogen that can stimulate the proliferation of hormone-dependent breast cancer cells. nih.gov Therefore, inhibiting 17β-HSD1 is a promising strategy for treating estrogen-dependent cancers. Research has focused on developing both steroidal and non-steroidal inhibitors of 17β-HSD1. nih.govnih.gov Structure-activity relationship studies have identified key chemical features required for potent inhibition, leading to the development of compounds with high affinity for the enzyme. nih.govnih.gov
Another important target for sulfonamide-based anticancer agents is the family of carbonic anhydrases (CAs). nih.govnih.gov Specifically, the tumor-associated isoform, carbonic anhydrase IX (CA IX), is overexpressed in many solid tumors and contributes to the acidic microenvironment that promotes tumor growth and metastasis. rsc.orgnih.gov Many benzenesulfonamide derivatives have been designed to selectively inhibit CA IX. rsc.orgnih.gov For example, a series of 4-thiazolone-based benzenesulfonamides were shown to be excellent inhibitors of CA IX, with IC₅₀ values as low as 10.93 nM, while showing much lower activity against the ubiquitous CA II isoform, indicating high selectivity. rsc.org This selective inhibition is a key mechanism behind their anti-proliferative activity. rsc.org
Antimicrobial Efficacy
Antibacterial Activity Against Gram-Positive Strains (e.g., S. aureus, B. subtilis)
Sulfonamide derivatives have a long history as antibacterial agents and continue to be investigated for their efficacy against various bacterial pathogens, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Studies have shown that novel synthetic sulfonamides can exhibit significant inhibitory effects against these bacteria.
The antibacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. In one study, a series of novel sulfonamides were evaluated against S. aureus and B. subtilis, among other bacteria. nih.gov Another investigation focused on four sulfonamide derivatives against 50 clinical isolates of S. aureus, revealing that some compounds had potent inhibitory effects, particularly against methicillin-resistant S. aureus (MRSA). nih.govnih.gov For instance, the compound N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide demonstrated strong activity, with MIC values of 32 µg/mL against the reference strain and effectiveness against numerous clinical isolates. nih.gov
Further research into 4-thiazolone-based benzenesulfonamides also demonstrated their antibacterial potential. rsc.org At a concentration of 50 µg/mL, several of these analogs exhibited significant growth inhibition against S. aureus, with one compound achieving 80.69% inhibition compared to the positive control, ciprofloxacin. rsc.org These findings indicate that the benzenesulfonamide scaffold is a versatile platform for developing new agents to combat Gram-positive bacterial infections. mdpi.comscispace.com
| Analog Class/Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | MIC | 32 µg/mL | nih.gov |
| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATTCC 29213 | MIC | 64 µg/mL | nih.gov |
| 4-Thiazolone-benzenesulfonamide (4e) | S. aureus | % Inhibition at 50 µg/mL | 80.69% | rsc.org |
| 4-Thiazolone-benzenesulfonamide (4g) | S. aureus | % Inhibition at 50 µg/mL | 69.74% | rsc.org |
| Novel sulfonamide derivatives (1b-d) | S. aureus clinical isolates | MIC | 64 - 512 µg/mL | jocpr.com |
Antibacterial Activity Against Gram-Negative Strains (e.g., E. coli, P. aeruginosa)
Analogs of this compound, belonging to the broader class of sulfonamides, have been extensively evaluated for their antibacterial properties against various Gram-negative pathogens. The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of para-aminobenzoic acid (PABA), these compounds disrupt the production of dihydrofolate, a precursor for vital metabolites like purines and thymidine, thereby arresting bacterial growth and replication.
In vitro studies have demonstrated that novel sulfonamide derivatives exhibit a wide spectrum of activity against clinically relevant Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth. For instance, certain novel sulfonamide-based-triazoles have been synthesized and tested against E. coli, showing varying degrees of inhibition. Similarly, other research has focused on developing sulfonamides that are effective against multidrug-resistant Gram-negative species, a growing concern in clinical practice. The activity of these compounds can be influenced by the specific chemical modifications made to the core sulfonamide structure. For example, some N-sulfonamide 2-pyridone derivatives have shown potency against E. coli, Klebsiella pneumoniae, and P. aeruginosa.
Other Potential Biological Activities
Beyond their primary therapeutic applications, analogs of this compound have been the subject of preclinical investigations to explore a wider range of pharmacological activities. These studies have revealed potential applications in several other therapeutic areas, including epilepsy, central nervous system disorders, and infectious diseases, as well as exhibiting antioxidant and anti-diabetic properties.
Antiepileptic Activity via Voltage-Dependent Sodium Channel Modulation
The structural motifs of benzenesulfonamide and benzamide are present in a number of compounds investigated for anticonvulsant properties. The mechanism of action for many antiepileptic drugs involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. mdpi.com By blocking these channels, particularly in their inactivated state, these drugs can limit the repetitive firing of neurons that characterizes seizure activity. nih.gov
Research into novel benzenesulfonamide derivatives has shown promise in preclinical models of epilepsy. For instance, a series of benzenesulfonamide derivatives incorporating α-amido branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties were synthesized and evaluated for their anticonvulsant effects. rsc.orgresearchgate.net In the maximal electroshock seizure (MES) test in mice, a model for generalized tonic-clonic seizures, several of these compounds showed significant activity. Notably, compound 18b (2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide) exhibited a median effective dose (ED50) of 16.36 mg/kg. researchgate.net In the subcutaneous pentylenetetrazole (scPTZ) screen, which is a model for absence seizures, compound 12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide) was identified as a potent agent with an ED50 of 22.50 mg/kg. researchgate.net
Furthermore, in vitro studies on related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have indicated that some of these molecules act as moderate binders to neuronal voltage-sensitive sodium channels, suggesting a potential mechanism for their observed anticonvulsant effects in animal models. acs.org These findings suggest that the benzenesulfonamide-benzamide scaffold could be a valuable starting point for the development of new antiepileptic drugs that act by modulating voltage-dependent sodium channels.
Table 1: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives
| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| 18b | MES | 16.36 | 24.8 |
| 12c | scPTZ | 22.50 | 20.4 |
Modulation of CNS Receptors (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1A, 5-HT2A, Sigma Receptors)
The benzamide scaffold is a well-established pharmacophore in the development of drugs targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.
Analogs of this compound, specifically those containing the benzamide moiety, have been explored for their affinity to these receptors. A study on a series of (aminomethyl)benzamides revealed compounds with significant affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. rsc.orgresearchgate.net For example, the arylpiperazine derivative mazapertine (B165347) was identified as a promising candidate for clinical evaluation due to its favorable receptor binding profile. rsc.org
Other research has focused on cyclic benzamides as potential atypical antipsychotic agents with mixed dopamine D2 and serotonin 5-HT2 receptor antagonist properties. acs.org The balance of activity at these two receptors is a key feature of many atypical antipsychotic drugs, which are associated with a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.
In addition to dopamine and serotonin receptors, sigma (σ) receptors have emerged as a target for CNS drug development. mdpi.com The σ1 and σ2 receptor subtypes are involved in various cellular functions and are implicated in neurological and psychiatric conditions. mdpi.com A series of N-benzylpiperidin-4yl-phenylacetamide analogs have been reported to exhibit high affinity for σ1 receptors, indicating that the broader class of acetamide (B32628) and benzamide derivatives may also interact with these receptor systems. mdpi.com
The affinity of these compounds for CNS receptors suggests their potential utility in treating a range of neurological and psychiatric disorders.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Compounds with antioxidant properties can help to mitigate this damage by scavenging free radicals.
Derivatives containing the 2,4-dichlorobenzenesulfonamide (B1301883) moiety have been investigated for their antioxidant potential. In a study of new chalcone (B49325) derivatives incorporating this chemical group, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides were synthesized and evaluated for their ability to scavenge the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net
Among the tested compounds, derivative 5 demonstrated the highest antiradical activity, showing an ability to inhibit both DPPH and ABTS radicals. researchgate.net Specifically, at a concentration of 1 mg/mL, compound 5 inhibited the DPPH radical by 30.18% and the ABTS radical by 16.01%. nih.gov This activity highlights the potential of the dichlorobenzenesulfonamide scaffold to contribute to the antioxidant properties of a molecule.
Table 2: Antioxidant Activity of a 2,4-Dichlorobenzenesulfonamide Chalcone Derivative (Compound 5)
| Assay | Radical Inhibition (%) at 1 mg/mL |
|---|---|
| DPPH | 30.18 ± 0.23 |
Anti-diabetic Potential (e.g., PTP1B inhibition, PPARγ agonism)
The benzenesulfonamide and benzamide structures are found in various compounds explored for the treatment of type 2 diabetes. Two key targets in this area are Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is considered a promising strategy for enhancing insulin sensitivity. nih.gov A novel series of benzoylsulfonamide derivatives were synthesized and evaluated as PTP1B inhibitors. acs.org Among these, compound 18K (4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide) was identified as a potent and selective non-competitive inhibitor of PTP1B with an IC50 value of 0.25 µM. acs.org This compound was found to bind to an allosteric site of the enzyme. acs.org
PPARγ is a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. nih.gov Agonists of PPARγ, such as the thiazolidinediones, are effective insulin-sensitizing agents. nih.gov While direct evidence for PPARγ agonism by close analogs of this compound is limited, the benzamide scaffold is present in some compounds investigated as PPARγ modulators. For example, a structure-activity relationship study of a series of benzamide derivatives led to the identification of KRP-297 (5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide) as a candidate for the treatment of diabetes. nih.gov
These findings suggest that the core structures of benzenesulfonamide and benzamide could be exploited for the development of novel anti-diabetic agents acting through PTP1B inhibition or PPARγ modulation.
Antiviral Properties
The benzenesulfonamide and benzamide moieties have been incorporated into various molecular structures exhibiting a broad spectrum of antiviral activities.
For instance, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71). nih.govnih.gov Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was found to be active against several EV 71 strains with IC50 values ranging from 5.7 to 12 µM. nih.govnih.gov
In the context of Human Immunodeficiency Virus (HIV), a benzamide derivative named AH0109 was identified as a potent anti-HIV-1 agent with a 50% effective concentration (EC50) of 0.7 µM in CD4(+) C8166 T cells. nih.gov Mechanistic studies revealed that this compound inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov
Furthermore, chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide group, which are structurally related to the target compound, have been noted for their potential antiviral properties. nih.gov Other studies have reported on benzamide derivatives as fusion inhibitors of the influenza virus and as inhibitors of Coxsackievirus A9. acs.orgnih.gov
The diverse antiviral activities of these related compounds underscore the potential of the this compound scaffold as a template for the design of new antiviral agents.
Table 3: Antiviral Activity of Selected Benzamide and Benzenesulfonamide Analogs
| Compound | Virus | Cell Line | Activity (IC50/EC50) |
|---|---|---|---|
| 1e (N-phenylbenzamide analog) | Enterovirus 71 | Vero | 5.7 - 12 µM |
| AH0109 (Benzamide derivative) | HIV-1 | C8166 T cells | 0.7 µM |
Structure Activity Relationship Sar Studies for 4 2,5 Dichlorobenzenesulfonamido Benzamide Scaffolds
Impact of Substituents on the Dichlorobenzene Ring
The substitution pattern on the benzenesulfonamide (B165840) ring is a critical determinant of biological activity. Research on related benzenesulfonamide structures as anti-influenza inhibitors has shown that the presence and nature of halogen substituents significantly modulate potency.
In one study, the addition of a fluorine or chlorine atom to the phenyl ring of a benzenesulfonamide lead compound resulted in a three- to five-fold increase in inhibitory potency. nih.gov Conversely, the introduction of other groups such as methyl, methoxy, or trifluoromethyl (CF₃) generally led to a decrease in antiviral activity. nih.gov This suggests that the electron-withdrawing and steric properties of halogens are favorable for interaction with the biological target. However, the position of the substituent is also crucial, as a 6-chloro substituted analogue was found to be inactive. nih.gov This highlights that not all substitutions are tolerated and that a specific substitution pattern, such as the 2,5-dichloro arrangement, is likely optimized for target binding. nih.gov
| Compound Series | Substituent (R) | Relative Potency Change |
|---|---|---|
| Parent Compound (28) | -H | Baseline |
| Analog (31) | -F | 3-5 fold increase |
| Analog (40) | -Cl | 3-5 fold increase |
| Other Analogs | -CH₃ | Reduced activity |
| -OCH₃ | Reduced activity | |
| -CF₃ | Reduced activity |
Role of the Sulfonamido Bridge in Biological Activity
The sulfonamide group (-SO₂NH-) is more than a simple linker; it is a fundamental pharmacophore that is integral to the biological activity of a vast array of therapeutic agents. eurekaselect.comajchem-b.com This functional group is a common feature in drugs with antibacterial, anticancer, and carbonic anhydrase inhibitory activities. eurekaselect.comajchem-b.com
The importance of the sulfonamide bridge is demonstrated in studies where its replacement with a bioisostere, such as a carboxylic acid (-COOH) group, led to a marked decrease in inhibitory action against human carbonic anhydrase II (hCA II). tandfonline.com This indicates that the specific structural and electronic properties of the sulfonamide moiety are essential for potent biological activity. The nitrogen atom of the sulfonamide acts as a hydrogen bond donor, while the two oxygen atoms act as hydrogen bond acceptors, allowing for strong and specific interactions within the active site of target enzymes. researchgate.net
Studies have also shown that converting other chemical structures into sulfonamide-based compounds can significantly enhance enzyme inhibitory potency. nih.gov The nature of the sulfonamide itself (primary vs. secondary) can also influence selectivity, with primary sulfonamides being generally effective on hCA isoenzymes and secondary sulfonamides showing promise against targets like acetylcholinesterase. nih.gov
Influence of Substitutions on the Benzamide (B126) Moiety
The benzamide portion of the scaffold offers a versatile platform for modification to fine-tune biological activity. The substituents on the benzamide's phenyl ring can significantly impact efficacy through steric and electronic effects.
Research on benzamides as carbonic anhydrase inhibitors has provided detailed insights into these relationships. tandfonline.com Attaching different substituents at the meta-position (position 3) of the benzamide ring was found to have a significant effect on inhibitory potency against hCA II. tandfonline.com The nature of the amide substituent was particularly influential, with activity varying in the order of -NHCOCH(CH₃)₂ < -NHCOCH₃ < -NHCO(4-CH₃C₆H₄). tandfonline.com Moving these substituents to the para-position (position 4) often diminished the inhibitory effect, underscoring the spatial importance of the substitution pattern for optimal target engagement. tandfonline.com In other studies on antiviral benzamides, the presence of two electron-withdrawing groups in the meta positions of the benzamide ring was found to be a requirement for activity. acs.org
| Compound | Substituent on Benzamide Ring | Position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
|---|---|---|---|---|
| 7b | -NHCOCH₃ | 3 | 56.30 | 2.10 |
| 7a | -NHCOCH(CH₃)₂ | 3 | 58.20 | 2.50 |
| 7c | -NHCO(4-CH₃C₆H₄) | 3 | 33.00 | 56.60 |
| 7d | -NHCOCH₃ | 4 | 5451.10 | 701.20 |
| 7e | -NHCOCH(CH₃)₂ | 4 | 333.40 | 39.60 |
Conformational Analysis and its Correlation with Activity
X-ray crystallography studies of related N-(aroyl)benzenesulfonamides reveal that these molecules are not planar but adopt a twisted conformation. researchgate.net In the structure of N-(4-chlorobenzoyl)benzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 68.6°, indicating a significant twist. researchgate.net The conformation of the crucial C-SO₂-NH-C(O) bridge is anti, with the N-H bond oriented away from the C=O bond. researchgate.net This specific, energetically favorable conformation is critical for positioning the key interacting groups correctly to engage with target residues. nih.gov
Molecular docking studies further confirm these findings, showing that this twisted conformation allows the inhibitors to bind effectively within the active sites of enzymes like acetylcholinesterase. nih.gov The specific orientation facilitates key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are essential for high-affinity binding and potent inhibition. nih.gov
Identification of Key Pharmacophoric Features for Target Interaction
Based on SAR studies, a clear pharmacophore model emerges for the 4-(2,5-dichlorobenzenesulfonamido)benzamide scaffold. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.
The essential features include:
A substituted aromatic ring (the dichlorobenzene moiety): The two chlorine atoms provide specific hydrophobic and electron-withdrawing characteristics that contribute to binding affinity. Their 2,5-substitution pattern is crucial for orienting the molecule within a hydrophobic pocket of the target. nih.gov
A hydrogen-bonding sulfonamide bridge: The -SO₂NH- linker is a critical pharmacophoric element. The NH group acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. researchgate.net This group also enforces the necessary twisted geometry between the two aromatic rings. researchgate.net
A second aromatic ring (the benzamide moiety): This ring often engages in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, tryptophan) in the target's active site. nih.gov Substituents on this ring serve to fine-tune the electronic properties and can provide additional interaction points or steric bulk to optimize binding. tandfonline.com
These features collectively enable the molecule to bind with high affinity and specificity to its biological targets, leading to its observed activity.
Computational and in Silico Approaches
Molecular Docking Simulations to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.
In studies of analogous compounds, such as those containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety, molecular docking has been employed to elucidate their binding interactions with various protein targets. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to predict their anti-inflammatory potential. These simulations often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. mdpi.com
Similarly, docking studies on NHERF1 inhibitors, which share the dichlorobenzenesulfonamide scaffold, have been used to match compounds to a pharmacophore model and to understand their interactions within the t-COOH binding pocket. nih.gov Such studies are vital in guiding the synthesis of more potent and selective inhibitors.
The binding modes of dichlorobenzenesulfonamide derivatives have also been investigated against human carbonic anhydrase II (hCA II). Docking simulations of these compounds showed that the primary sulfonamide moiety coordinates with the catalytic Zn(II) ion in the active site, a characteristic interaction for sulfonamide-based carbonic anhydrase inhibitors. nih.gov
Table 1: Representative Molecular Docking Data for Dichlorobenzenesulfonamide Analogs
| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) |
| Dichlorobenzenesulfonamide Chalcone (B49325) Derivatives | Cyclooxygenase-2 (COX-2) | Not specified | -9.8 to -10.9 |
| Dichlorobenzenesulfonamide Piperazine Derivatives | Human Carbonic Anhydrase II (hCA II) | Not specified | Not specified |
| Indole Derivatives with Dichlorobenzamide Moiety | NHERF1 PDZ1 | Leu27, Tyr24, Phe26, Ile78, Val75, Val76, Arg80 | Not specified |
Note: This table presents data from studies on analogs of 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZAMIDE to illustrate the application of molecular docking.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment than static docking poses. These simulations are used to assess the stability of the predicted binding mode and to refine the understanding of the intermolecular interactions.
For a series of pyrazole-based analogs containing a 2,6-dichlorobenzamide moiety, MD simulations were performed to investigate their stability within the ATP binding site of cyclin-dependent kinase 2 (CDK2). rsc.org The root mean square deviation (RMSD) of the ligand atoms over the simulation time is a key metric for assessing stability. Lower and stable RMSD values suggest that the ligand remains in a consistent conformation within the binding pocket.
In another study, MD simulations were used to evaluate the stability of complexes between VEGFR2 and TGFβ2 with compounds containing a dichlorobenzamide fragment. The stability of these complexes was deemed significant, as stable interactions are more resistant to dissociation. bezmialem.edu.tr
Table 2: Representative Molecular Dynamics Simulation Data for Dichlorobenzamide Analogs
| Compound Class | Target Protein | Simulation Time (ns) | Key Stability Finding |
| Pyrazole-based 2,6-dichlorobenzamide analogs | CDK2 | Not specified | Validated the stability of the compounds within the catalytic domain. |
| Dichlorobenzamide derivatives | VEGFR2, TGFβ2 | 50 | Demonstrated high stability of the ligand-protein complexes. |
Note: This table presents data from studies on analogs of this compound to illustrate the application of molecular dynamics simulations.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide information about molecular geometry, charge distribution, and orbital energies (HOMO and LUMO), which are important for understanding a molecule's reactivity and interaction potential.
For sulfonamide derivatives, DFT calculations have been employed to optimize molecular geometries and to analyze their electronic properties. researchgate.net For instance, DFT has been used to simulate the structure of metal complexes of sulfonamides and to understand the nature of the metal-ligand bonding.
Furthermore, DFT in combination with the COSMO-RS model has been used to predict the acidity (pKa) of benzenesulfonamide (B165840) derivatives in solution. scispace.com Such predictions are valuable for understanding the ionization state of a compound under physiological conditions, which can influence its absorption and target binding.
Table 3: Application of DFT in the Study of Dichlorobenzenesulfonamide Analogs
| Method | Application | Predicted Properties |
| DFT | Structural simulation of metal complexes | Molecular geometry, electronic structure |
| DFT/COSMO-RS | pKa prediction | Acidity in acetonitrile (B52724) solution |
Note: This table illustrates the application of quantum chemical calculations to analogs of this compound.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding human data)
In silico ADME prediction is a critical component of early-stage drug discovery, used to estimate the pharmacokinetic properties of a compound. These predictions help to identify candidates with a higher likelihood of success in later stages of development by flagging potential liabilities such as poor absorption or rapid metabolism.
For various series of dichlorobenzenesulfonamide and dichlorobenzamide derivatives, in silico ADME properties have been predicted to assess their drug-likeness. nih.govnih.gov These predictions are typically based on the physicochemical properties of the molecule and are calculated using various computational models. Key parameters often include intestinal absorption, Caco-2 permeability, and plasma protein binding.
Table 4: Representative Predicted ADME Properties for Dichlorobenzenesulfonamide Analogs
| Compound Class | Predicted Property | Predicted Value/Classification |
| Thiazole derivatives with 2,6-dichlorobenzenesulfonamide | Human Intestinal Absorption | Good |
| Thiazole derivatives with 2,6-dichlorobenzenesulfonamide | Caco-2 Permeability | Good |
| Chalcone derivatives with 2,4-dichlorobenzenesulfonamide | Drug-likeness | Favorable |
Note: This table presents representative in silico ADME prediction data for analogs of this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can then be used to screen large compound libraries virtually to identify new potential hits.
A pharmacophore model was instrumental in the design of NHERF1 inhibitors, a class of compounds that includes dichlorobenzenesulfonamide derivatives. The model guided the selection of compounds for synthesis and testing. nih.gov
In another example, a pharmacophore model was developed for sulfonamide chalcone derivatives, which are a new class of α-glucosidase inhibitors. This model was based on the structural features of active compounds and was used to understand the structure-activity relationships within the series. chula.ac.th
Table 5: Pharmacophoric Features Identified for Analogs
| Compound Class | Key Pharmacophoric Features |
| NHERF1 Inhibitors (including dichlorobenzenesulfonamide derivatives) | Hydrogen bond donors, hydrogen bond acceptors, hydrophobic features, aromatic rings |
| Sulfonamide Chalcone Derivatives | Not specified |
Note: This table illustrates the application of pharmacophore modeling to analogs of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.
For a series of (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides, which includes derivatives with a 2,4-dichlorobenzenesulfonamide scaffold, chemometric analysis was performed using a set of computed molecular descriptors to develop a QSAR model. nih.gov Such models can help to identify the key structural features that influence the anticancer activity of these compounds.
In a broader context, QSAR studies on benzenesulfonamide derivatives have highlighted the importance of descriptors such as lipophilicity and the angle of twist between aromatic rings for their biological activity.
Table 6: Key Aspects of QSAR Models for Benzenesulfonamide Analogs
| Compound Series | Biological Activity Modeled | Important Descriptor Types (Example) |
| (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides | Anticancer activity | Not specified |
| Benzenesulfonamide derivatives | Not specified | Lipophilicity, Conformational descriptors |
Note: This table illustrates the application of QSAR modeling to analogs of this compound.
Mechanistic Elucidation and Target Validation
Identification of Specific Molecular Targets (e.g., Enzymes, Receptors, Ion Channels, DNA)
There are no published studies identifying the specific molecular targets of 4-(2,5-dichlorobenzenesulfonamido)benzamide. Searches for binding affinities to enzymes, receptors, ion channels, or DNA have not yielded any results for this compound.
Biochemical Assays for Target Engagement and Modulation
No biochemical assay data, such as IC₅₀, EC₅₀, or Kᵢ values, are available in the public domain for this compound. Consequently, there is no information on its potency or efficacy in modulating any potential biological targets.
Cellular Pathway Analysis Affected by the Compound
There is no research detailing the effects of this compound on any cellular signaling pathways or other cellular processes.
Genetic Approaches for Target Validation (e.g., Gene Knockdown/Knockout in Preclinical Models)
No studies have been found that utilize genetic methods, such as gene knockdown or knockout experiments, to validate a molecular target of this compound in preclinical models.
Future Perspectives in Drug Discovery and Development
Potential for Lead Optimization of 4-(2,5-DICHLOROBENZENESULFONAMIDO)BENZAMIDE and its Analogues
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising hit compound. For this compound, a systematic structure-activity relationship (SAR) study would be the cornerstone of this process. This involves synthesizing and testing a series of analogs where different parts of the molecule are systematically modified.
Key areas for modification would include:
The Dichlorophenyl Ring: The position and number of chlorine atoms can be altered. Replacing chlorine with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups could modulate lipophilicity and electronic properties, potentially improving target binding and cell permeability.
The Benzamide (B126) Ring: Substituents can be introduced on the benzamide ring to explore new interactions with the biological target. For instance, adding hydrogen bond donors or acceptors could enhance binding affinity.
The Amide Linker: The amide group itself is a key structural feature, but its replacement with bioisosteres (e.g., reverse amides, sulfonamides, or stable ester analogs) could improve metabolic stability.
The insights gained from such modifications are crucial for building a comprehensive SAR profile, as demonstrated in the optimization of other sulfonamide-based inhibitors. nih.gov Computational tools, such as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can guide the design of analogs with more favorable drug-like properties. nih.gov
Table 1: Illustrative Lead Optimization Strategy for this compound Analogues Note: The following data is hypothetical and serves to illustrate the principles of a lead optimization campaign based on strategies reported for similar scaffolds.
| Modification on Scaffold | Rationale | Predicted Outcome |
|---|---|---|
| Replace 2,5-dichloro with 4-fluoro on the benzenesulfonamide (B165840) ring | Enhance metabolic stability; modulate binding interactions | Potentially improved pharmacokinetic profile |
| Introduce a hydroxyl group at the 4-position of the benzamide ring | Introduce a hydrogen bond donor to increase target affinity | Increased potency (lower IC₅₀) |
| Replace the benzamide with a bioisosteric pyrazole | Alter geometry and electronic distribution; explore new binding modes | Possible improvement in selectivity |
Design of Novel Chemical Entities Based on the Compound's Scaffold
The this compound scaffold serves as a valuable starting point for the design of entirely new chemical entities. This can be achieved through several strategies, including scaffold hopping and fragment-based drug design. The core structure can be considered a privileged scaffold, a concept where a single molecular framework is capable of binding to multiple biological targets. tandfonline.com
Molecular hybridization, which involves combining the scaffold with other known pharmacophores, is another promising approach. For instance, linking the scaffold to a moiety known to inhibit a specific enzyme could create a hybrid compound with enhanced or dual activity. tandfonline.com This strategy has been successfully used to develop multi-target drugs for complex diseases. mdpi.com
Strategies for Enhancing Selectivity and Potency
Improving the selectivity and potency of lead compounds is paramount to developing safe and effective drugs. For derivatives of this compound, a combination of computational and synthetic strategies can be employed.
Structure-Based Drug Design (SBDD): If the crystal structure of the biological target is known, molecular docking studies can be performed to predict how analogs of the compound bind. nih.gov This allows for the rational design of modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and disrupt unfavorable ones, thereby increasing potency and selectivity. nih.gov These in silico models can prioritize which compounds to synthesize, saving time and resources. nih.gov
Pharmacophore Modeling and 3D-QSAR: In the absence of a target structure, a ligand-based approach can be used. A pharmacophore model can be generated based on a set of known active compounds, identifying the key chemical features required for biological activity. nih.govnih.gov This model then serves as a template for designing new molecules with a higher probability of being active. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine the model by correlating the 3D properties of molecules with their biological activity. nih.gov
Late-Stage Functionalization: Modern synthetic methods allow for the precise modification of complex molecules at a late stage of the synthesis. Techniques for C-H functionalization, directed by the sulfonamide group itself, can be used to rapidly create a diverse library of analogs for screening, accelerating the discovery of more potent and selective compounds. researchgate.net
Table 2: Computational Strategies for Drug Design
| Strategy | Description | Application to Scaffold |
|---|---|---|
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | Develop a model based on active sulfonamide/benzamide analogs to guide the design of new derivatives. |
| 3D-QSAR | Correlates the 3D structural features of molecules with their activity to predict the potency of new compounds. nih.gov | Build a predictive model to prioritize the synthesis of analogs with the highest expected potency. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov | Elucidate the binding mode of the scaffold in a target's active site to guide modifications for improved affinity. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess its stability. nih.gov | Confirm the stability of the binding interactions predicted by docking studies. |
Exploration of Multi-Targeting Approaches
Complex multifactorial diseases, such as cancer, neurodegenerative disorders, and certain infections, often respond better to therapies that modulate multiple biological targets simultaneously. mdpi.com The development of multi-target drugs is a growing paradigm in medicinal chemistry, aiming to improve efficacy and reduce the emergence of drug resistance. mdpi.com
The this compound scaffold is well-suited for this approach. Its two distinct pharmacophoric units, the sulfonamide and the benzamide, could potentially be designed to interact with two different targets. For instance, by modifying the benzenesulfonamide portion to inhibit one enzyme and the benzamide portion to block another, a single molecule could disrupt a disease pathway at multiple points. Substituted benzamides have already been investigated as potential multi-target compounds for conditions like Alzheimer's disease by targeting both acetylcholinesterase (AChE) and BACE1. mdpi.com This strategy could be applied to design novel agents where one part of the molecule targets a cancer-related kinase while the other inhibits a DNA repair enzyme, for example.
Role in Advancing Specific Therapeutic Areas (e.g., Neglected Diseases, Emerging Resistance)
The search for new drugs is particularly urgent in the areas of neglected tropical diseases and infections caused by drug-resistant pathogens. nih.gov Sulfonamides, as a class, have a long history as antibacterial agents, and there is renewed interest in developing novel sulfonamide derivatives to overcome resistance. tandfonline.comnih.gov
Antimicrobial Resistance: The this compound scaffold could be explored for activity against priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Novel sulfonamides may act via mechanisms other than the classical inhibition of folate synthesis, allowing them to bypass existing resistance pathways. tandfonline.comnih.gov The development of derivatives that are bactericidal and can prevent biofilm formation would be particularly valuable. tandfonline.com
Neglected Tropical Diseases: Many parasitic and bacterial diseases that disproportionately affect low-income populations suffer from a lack of effective and safe treatments. The simple and adaptable structures of sulfonamide derivatives make them attractive candidates for drug discovery programs in this area. researchgate.net Screening libraries of analogs based on the this compound scaffold against parasites like Trypanosoma or Leishmania species could identify new starting points for urgently needed therapies.
The versatility of the sulfonamide and benzamide scaffolds suggests that derivatives of this compound hold considerable promise for future drug discovery efforts across a range of therapeutic areas.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,5-dichlorobenzenesulfonamido)benzamide, and how can reaction conditions be optimized for academic research scales?
- Methodology : The synthesis typically involves sulfonylation of 2,5-dichlorobenzenesulfonyl chloride with a benzamide precursor. Key steps include:
- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or DCM) to form the sulfonamide bond .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to benzamide) and temperature (0–25°C) to minimize byproducts .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and sulfonamide connectivity. Look for downfield shifts (~7–8 ppm) in aromatic protons adjacent to electron-withdrawing groups .
- FT-IR : Validate sulfonamide (SO asymmetric stretch: ~1350 cm) and amide (C=O stretch: ~1650 cm) functional groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Screening protocols :
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA II) using stopped-flow CO hydration assays. IC values can indicate potency .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Strategies :
- Orthogonal assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural analysis : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to confirm binding modes via X-ray crystallography .
- Data normalization : Control for batch-to-batch variability in compound purity using HPLC and adjust activity metrics accordingly .
Q. What experimental designs are recommended for studying the mechanism of action of this compound in enzyme inhibition?
- Approach :
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Use varying substrate concentrations and inhibitor doses .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess enthalpic vs. entropic contributions to inhibition .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., CA II F131V) to probe residue-specific interactions .
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the selectivity of this compound derivatives?
- Methodology :
- Scaffold diversification : Introduce substituents (e.g., halogens, alkyl groups) at the benzamide or sulfonamide moieties to modulate steric/electronic effects .
- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding poses and prioritize synthetic targets .
- Selectivity profiling : Screen derivatives against related enzyme families (e.g., other sulfonamide-binding proteins) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
